molecular formula C21H25FN6O2S B2389029 5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine CAS No. 2380063-81-8

5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B2389029
CAS No.: 2380063-81-8
M. Wt: 444.53
InChI Key: JPOJJPZHURUTDW-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine is a complex organic compound that belongs to the class of pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the imidazole ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-4-(4-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-4-[4-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2S/c1-15(2)20-25-17(13-26(20)3)31(29,30)28-11-9-27(10-12-28)21-18(22)19(23-14-24-21)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOJJPZHURUTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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